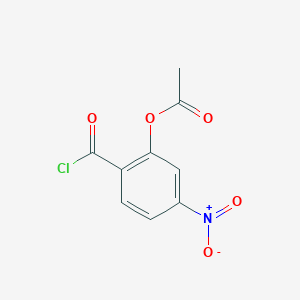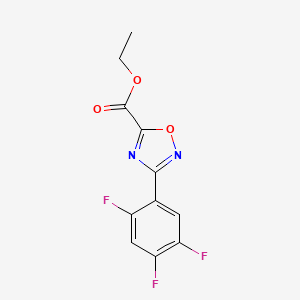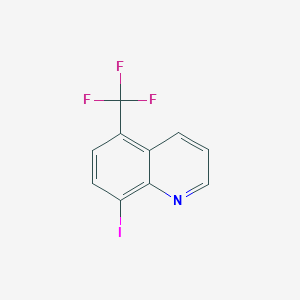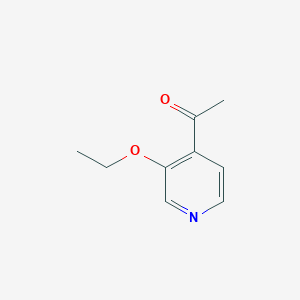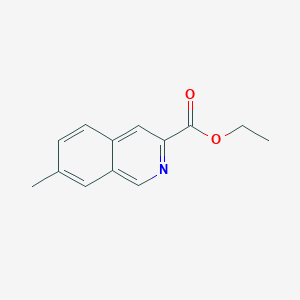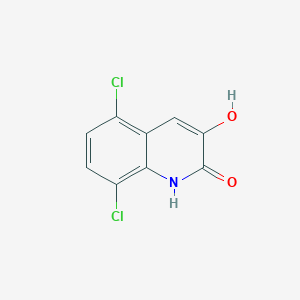
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the 5 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial and viral infections.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt essential biological processes is a key factor in its efficacy.
Comparación Con Compuestos Similares
3-Hydroxyquinolin-2(1h)-one: The parent compound without the chlorine substitutions.
5,7-Dichloro-3-hydroxyquinolin-2(1h)-one: A similar compound with chlorine substitutions at different positions.
5,8-Dibromo-3-hydroxyquinolin-2(1h)-one: A brominated analogue.
Comparison: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is unique due to its specific chlorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The position and type of halogen substitution can influence the compound’s ability to interact with biological targets, making it distinct in its applications and efficacy.
Propiedades
Número CAS |
1228007-93-9 |
|---|---|
Fórmula molecular |
C9H5Cl2NO2 |
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
5,8-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(13)9(14)12-8/h1-3,13H,(H,12,14) |
Clave InChI |
QXMFKITVDUJXPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)

![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
